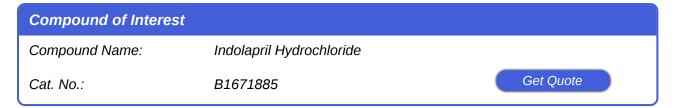


A Technical Guide to the Chemical and Physical Properties of Indolapril Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known chemical and physical properties of **Indolapril Hydrochloride**, a nonsulfhydryl angiotensin-converting enzyme (ACE) inhibitor. The information is curated for a technical audience to support research and development activities. Data is presented in structured tables, and detailed experimental protocols for key physicochemical analyses are provided.

Chemical Identity and Structure

Indolapril Hydrochloride, with the CAS number 80828-32-6, is the hydrochloride salt of Indolapril.[1][2] It functions as a prodrug that is metabolized into its active diacid form, Indolaprilat, which is a potent inhibitor of the angiotensin-converting enzyme.[3]



Identifier	Data
IUPAC Name	(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;hydrochloride[2][3]
Synonyms	CI-907, Indolapril HCI, REV 6000A(SS)[2][3][4]
CAS Number	80828-32-6[1][2]
Molecular Formula	C24H35CIN2O5[2][3][5]
SMILES	CI.CCOC(=O)INVALID-LINKNINVALID- LINK C(=O)N2[C@H]3CCCC[C@H]3C[C@H]2C(=O) O[3][5]
InChI Key	QNSWMJYOGMUVGO-PABIKWFMSA-N[2][3]

Physicochemical Properties

The physicochemical characteristics of an active pharmaceutical ingredient (API) are critical for its formulation, delivery, and pharmacokinetic profile.

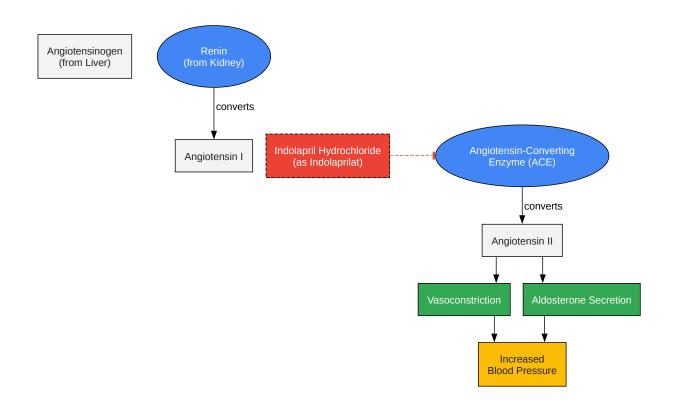


Property	Value / Description
Molecular Weight	467.00 g/mol [2][3][5]
Appearance	A white to off-white powder or crystalline solid. [3]
Melting Point	Not explicitly reported in the searched literature. A standard protocol for determination is provided in Section 4.1. For context, the related ACE inhibitor Enalaprilat has a melting point of 148-151 °C.[6]
Solubility	Soluble in DMSO.[3][5] Detailed aqueous solubility across the physiological pH range is not widely published and should be determined experimentally using the protocol in Section 4.2.
рКа	Not explicitly reported in the searched literature. A standard protocol for determination is provided in Section 4.3. For context, the related ACE inhibitor Trandolapril has pKa values of 3.8 (strongest acidic) and 5.21 (strongest basic).[7]

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Indolapril is an angiotensin-converting enzyme (ACE) inhibitor. Its therapeutic effect as an antihypertensive agent is primarily achieved by suppressing the Renin-Angiotensin-Aldosterone System (RAAS). ACE is a key enzyme that catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II also stimulates the secretion of aldosterone, which promotes sodium and water retention. By inhibiting ACE, the active metabolite Indolaprilat decreases the levels of angiotensin II, leading to vasodilation (a decrease in peripheral vascular resistance) and reduced aldosterone secretion, which collectively lower blood pressure.[8]





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Figure 1: Inhibition of the Renin-Angiotensin-Aldosterone System by Indolapril.

Experimental Protocols

While some specific quantitative data for **Indolapril Hydrochloride** are not readily available in public literature, the following standard protocols, based on pharmacopeia and regulatory guidelines, can be used for its comprehensive characterization.

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This protocol outlines the determination of the melting range of a solid API, a key indicator of purity.[9][10]

- Sample Preparation: The **Indolapril Hydrochloride** sample must be finely powdered and thoroughly dried in a desiccator over a suitable drying agent for at least 24 hours to ensure no residual solvent or moisture is present.[9]
- Capillary Loading: A small amount of the dried powder is introduced into an open-ended capillary tube (e.g., 0.8-1.2 mm internal diameter). The tube is tapped gently on a hard surface to tightly pack the sample into a column of 2.5-3.5 mm at the sealed bottom.[9]
- Instrumentation: The loaded capillary is placed into a calibrated melting point apparatus with an electrically heated metal block.[9][11]
- Measurement:
 - For an unknown melting point, a rapid preliminary heating (10-20 °C/min) is performed to find an approximate range.[12]
 - For the precise measurement, the apparatus is pre-heated to a temperature approximately
 5-10 °C below the expected onset of melting.[9][12]
 - The temperature is then ramped at a slow, controlled rate (typically 1-2 °C/min) to ensure thermal equilibrium.[9][10]
- Data Recording: Two temperatures are recorded:
 - Onset Point: The temperature at which the substance first shows signs of melting (e.g., collapse of the column).[9]
 - Clear Point: The temperature at which the substance becomes completely liquid.[9] The
 result is reported as the melting range (Onset to Clear Point). The procedure should be
 repeated at least twice for consistency.

This method is the gold standard for determining the thermodynamic equilibrium solubility of an API, which is essential for Biopharmaceutics Classification System (BCS) categorization.[13] [14]

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- Media Preparation: Prepare aqueous buffer solutions across the physiological range (e.g., pH 1.2, 4.5, and 6.8) as specified by regulatory guidelines (e.g., WHO, FDA).[15][16]
- Sample Addition: Add an excess amount of solid **Indolapril Hydrochloride** to a flask containing a known volume of the prepared buffer. The excess solid ensures that a saturated solution is achieved.[13] The pH of the resulting suspension should be verified.[13]
- Equilibration: Seal the flasks and place them in a temperature-controlled shaker or agitator set to 37 ± 1 °C.[15][16] The samples are agitated for a predetermined period (e.g., 24-72 hours). Equilibrium is confirmed when the concentration of the dissolved drug in samples taken at different time points (e.g., 24h and 48h) remains constant.[15]
- Phase Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This is typically achieved by centrifugation at high speed, followed by filtration of the supernatant through a suitable, non-binding filter (e.g., 0.45 µm PVDF).
- Analysis: The concentration of Indolapril Hydrochloride in the clear, saturated filtrate is quantified using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, as it can separate the API from any potential impurities or degradants.[13]
- Reporting: The experiment is performed in triplicate for each pH condition, and the solubility is reported in mg/mL or mol/L.[15]

The acid dissociation constant (pKa) is crucial for predicting the ionization state of a drug at different physiological pH values, which affects its solubility, absorption, and distribution.[17][18]

- Instrument Calibration: A potentiometer or pH meter is calibrated using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[19]
- Sample Preparation: A precise amount of Indolapril Hydrochloride is dissolved in purified water to a known concentration (e.g., 1 mM).[19] If solubility is limited, a co-solvent system (e.g., methanol-water) may be used, and the aqueous pKa is determined by extrapolation.
 [18][20] The ionic strength of the solution is kept constant using a background electrolyte like 0.15 M KCl.[19]

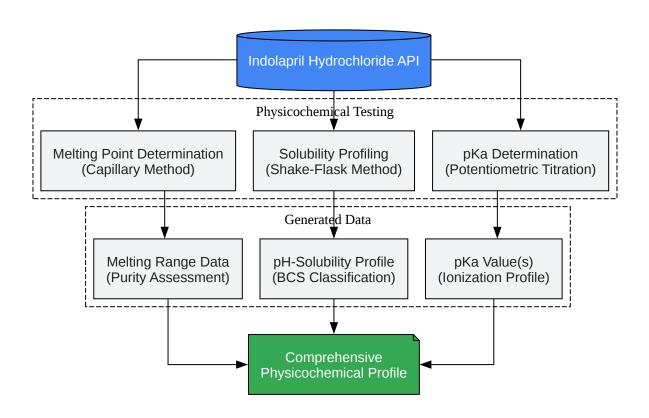


- Titration: The sample solution is placed in a temperature-controlled vessel and titrated with a standardized solution of 0.1 M NaOH (for acidic groups) or 0.1 M HCl (for basic groups). The titrant is added in small, precise increments.[19]
- Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to reach equilibrium.
- Analysis: The resulting data is plotted as a titration curve (pH vs. volume of titrant). The pKa value corresponds to the pH at the half-equivalence point, which is identified as the inflection point on the curve.[17] The analysis should be repeated at least three times to ensure reproducibility.[19]

Experimental and Analytical Workflow Visualization

The characterization of **Indolapril Hydrochloride** follows a logical workflow, starting from the pure API and proceeding through various analytical tests to build a complete physicochemical profile.





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Figure 2: Workflow for Physicochemical Characterization of Indolapril HCI.

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